KRPpSQRHGSKY-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C57H96N23O18P |

|---|---|

Molecular Weight |

1422.5 g/mol |

IUPAC Name |

[(2S)-3-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-oxopropyl] dihydrogen phosphate |

InChI |

InChI=1S/C57H96N23O18P/c58-19-3-1-8-34(60)47(86)76-38(11-6-22-69-57(65)66)55(94)80-23-7-12-43(80)54(93)79-42(29-98-99(95,96)97)53(92)75-37(17-18-44(61)83)51(90)73-36(10-5-21-68-56(63)64)50(89)78-40(25-32-26-67-30-71-32)48(87)70-27-45(84)72-41(28-81)52(91)74-35(9-2-4-20-59)49(88)77-39(46(62)85)24-31-13-15-33(82)16-14-31/h13-16,26,30,34-43,81-82H,1-12,17-25,27-29,58-60H2,(H2,61,83)(H2,62,85)(H,67,71)(H,70,87)(H,72,84)(H,73,90)(H,74,91)(H,75,92)(H,76,86)(H,77,88)(H,78,89)(H,79,93)(H4,63,64,68)(H4,65,66,69)(H2,95,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |

InChI Key |

KMGOGNPBYWFPMA-IJXJCFDCSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NC(COP(=O)(O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Structure and Utility of the Phosphopeptide KRPpSQRHGSKY-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

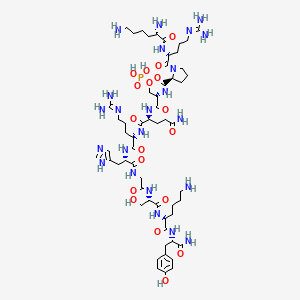

This technical guide provides a comprehensive overview of the synthetic phosphopeptide KRPpSQRHGSKY-NH2, a valuable tool for studying Protein Kinase C (PKC) activity. The document details the peptide's primary structure, its significance as a PKC substrate, and the structural determinants for its recognition by PKC isoforms. Furthermore, this guide outlines detailed experimental protocols for the synthesis, characterization, and use of this and similar phosphopeptides in kinase assays.

Introduction

Protein phosphorylation, a ubiquitous post-translational modification, is a fundamental mechanism regulating a vast array of cellular processes. Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in signal transduction pathways governing cell growth, differentiation, apoptosis, and immune responses. The dysregulation of PKC activity is implicated in numerous diseases, including cancer and inflammatory disorders.

The study of PKC function and the development of targeted therapeutics necessitate the use of specific substrates to assay kinase activity. This compound is a synthetic peptide that serves as a substrate for PKC, incorporating a phosphorylated serine residue (pS) that is critical for its biological recognition and utility in various experimental settings.

Peptide Structure and Properties

The primary structure and key properties of the this compound peptide are summarized in the table below.

| Property | Description |

| Sequence | H-Lys-Arg-Pro-pSer-Gln-Arg-His-Gly-Ser-Lys-Tyr-NH2 |

| One-Letter Code | This compound |

| Modification | Phosphorylation at Serine (Ser4) |

| C-Terminus | Amidated (NH2) |

| Molecular Weight | Approximately 1422.6 g/mol |

| CAS Number | 338949-46-5[1] |

| Appearance | Typically a white to off-white powder |

| Purity | Generally available at >95% or >98% purity |

| Solubility | Soluble in water |

Primary Structure: The peptide consists of a 12-amino acid sequence. The notation "pS" indicates that the serine residue at the fourth position is phosphorylated. The N-terminus is a free amine group (as is standard for peptides), and the C-terminus is amidated, which can increase the peptide's stability against exopeptidases.

Secondary and Tertiary Structure: In the absence of specific experimental data from techniques like NMR or X-ray crystallography for this particular peptide, it is presumed to exist in a largely random coil conformation in aqueous solution. Its short length and the presence of several charged and polar residues would likely prevent the formation of stable secondary structures like alpha-helices or beta-sheets on its own.

Biological Significance as a PKC Substrate

This compound is designed as a substrate for Protein Kinase C. The amino acid sequence surrounding the phosphorylated serine is crucial for its recognition and binding by the catalytic domain of PKC isoforms.

PKC Substrate Specificity

Studies on the substrate specificity of various PKC isozymes have revealed key determinants for substrate recognition[2][3].

-

Hydrophobic Residue at +1 Position: Most PKC isozymes show a preference for a hydrophobic amino acid at the position immediately C-terminal to the phosphorylated serine or threonine[2]. In this compound, this position is occupied by Glutamine (Gln), which is a polar amino acid. This suggests that this peptide may be a selective substrate for certain PKC isoforms or a general substrate with varying affinity across the family.

-

Basic Residues at N-terminal Positions: A common feature of PKC substrates is the presence of basic amino acids (Arginine or Lysine) at positions N-terminal to the phosphorylation site, particularly at -2, -3, -4, and -6[2]. This compound contains Arginine at position -2 and Lysine at position -3, which aligns with the consensus recognition motif for many PKC isoforms.

The specific combination of amino acids in this compound makes it a useful tool for investigating the activity of PKC, although its precise isoform specificity would need to be determined experimentally.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the synthesis, characterization, and application of phosphopeptides like this compound.

Solid-Phase Peptide Synthesis (SPPS) of Phosphopeptides

The synthesis of phosphoserine-containing peptides is typically achieved using Fmoc-based solid-phase peptide synthesis[4][5].

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Ser(PO(OBzl)OH)-OH (for incorporating phosphoserine)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Solvents (DMF, DCM, Ether)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Tyr-OH) with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. For the phosphoserine residue, use Fmoc-Ser(PO(OBzl)OH)-OH.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent (e.g., water/acetonitrile mixture). Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain a white powder.

Characterization of Phosphopeptides by Mass Spectrometry

Mass spectrometry is a critical tool for verifying the identity and purity of synthetic phosphopeptides[6][7][8].

Materials:

-

Purified phosphopeptide

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

-

Matrix (for MALDI-TOF, e.g., α-cyano-4-hydroxycinnamic acid)

-

Solvents for ESI-MS (e.g., acetonitrile, water, formic acid)

Protocol (ESI-MS):

-

Sample Preparation: Dissolve the lyophilized peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a concentration of approximately 1 mg/mL.

-

Infusion: Infuse the sample directly into the electrospray ionization source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular weight of this compound is approximately 1422.6 Da. Observe the parent ion peaks corresponding to different charge states (e.g., [M+2H]2+, [M+3H]3+).

-

Tandem MS (MS/MS): To confirm the sequence and the location of the phosphorylation, perform tandem mass spectrometry. Isolate the parent ion of interest and subject it to collision-induced dissociation (CID).

-

Data Analysis: Analyze the fragmentation pattern. The loss of the phosphate group (-98 Da from a singly charged precursor or -49 Da from a doubly charged precursor) is a characteristic fragmentation pattern for phosphopeptides[8]. The remaining fragment ions (b- and y-ions) can be used to confirm the amino acid sequence.

In Vitro Protein Kinase C Assay

This protocol describes a general method to assess the phosphorylation of a substrate peptide by PKC using a radiometric assay. Non-radiometric methods, such as fluorescence-based assays, are also available[9][10][11][12][13].

Materials:

-

Recombinant active PKC isoform

-

This compound peptide substrate

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase buffer, activators (PS and DAG), the peptide substrate (e.g., at a final concentration of 10-100 µM), and the PKC enzyme.

-

Initiate Reaction: Start the reaction by adding [γ-32P]ATP (to a final concentration of ~100 µM, with a specific activity of ~100-500 cpm/pmol).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.

-

Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of phosphate incorporated into the peptide based on the specific activity of the ATP and the measured radioactivity.

Visualizations

Signaling Pathway

Caption: A generalized Protein Kinase C (PKC) signaling pathway.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of the specific substrate sequence motifs of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein kinase C (PKC) isozyme-specific substrates and their design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]

- 5. Phosphorylated peptide synthesis - SB-PEPTIDE - Synthesis [sb-peptide.com]

- 6. Phosphopeptide Characterization by Mass Spectrometry using Reversed-Phase Supports for Solid-Phase β-Elimination/Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-throughput kinase assays with protein substrates using fluorescent polymer superquenching - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 12. biomolecularsystems.com [biomolecularsystems.com]

- 13. bmglabtech.com [bmglabtech.com]

AIMP1-Derived Peptide (AdP): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of the AIMP1-Derived Peptide (AdP). AIMP1 (Aminoacyl-tRNA synthetase-interacting multifunctional protein 1), also known as p43, is a protein with diverse biological functions. Peptides derived from AIMP1, particularly from its N-terminal region, have demonstrated significant promise in a range of applications, including anti-fibrosis, hair growth promotion, wound healing, and cancer therapy. This document consolidates current research findings, presenting detailed signaling pathways, quantitative data from key studies, and the experimental protocols used to elucidate these mechanisms.

Core Mechanisms of Action: An Overview

The AIMP1-Derived Peptide exerts its biological effects through interactions with specific cell surface receptors, leading to the activation or inhibition of various intracellular signaling cascades. The primary pathways implicated in AdP's mechanism of action include the Transforming Growth Factor-β (TGF-β)/SMAD pathway, the Fibroblast Growth Factor Receptor 2 (FGFR2)-mediated pathway involving Akt and ERK, and the Wnt/β-catenin signaling cascade. The specific pathway engaged by AdP appears to be context-dependent, varying with the cell type and the biological process being modulated.

Anti-Fibrotic Effects of AIMP1-Derived Peptide

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, is a pathological feature of numerous chronic diseases. AdP has emerged as a potential anti-fibrotic agent, primarily through its modulation of the TGF-β signaling pathway, a central driver of fibrosis.

Inhibition of the TGF-β/SMAD Signaling Pathway

The canonical TGF-β signaling pathway involves the phosphorylation of SMAD proteins (SMAD2 and SMAD3), which then translocate to the nucleus to regulate the transcription of fibrotic genes, such as those encoding collagens. AdP has been shown to counteract these effects.

The AIMP1-derived peptide induces the phosphorylation of SMAD2 via the activation of ERK.[1][2] This ERK-mediated phosphorylation of SMAD proteins at different sites from the TGF-β receptor complex can inhibit their nuclear translocation.[1][2] By preventing the nuclear accumulation of the SMAD complex, AdP effectively reduces the synthesis of type I collagen.[1][2] Furthermore, full-length AIMP1 can negatively regulate TGF-β signaling by stabilizing Smurf2, a ubiquitin ligase that targets SMADs for degradation.[3]

Figure 1. AdP-mediated inhibition of TGF-β signaling.

Quantitative Data on Anti-Fibrotic Effects

| Parameter | Effect | Concentration | Cell Type/Model | Reference |

| Collagen Deposition | Reduced | Dose-dependent | CCl4-induced liver fibrosis mouse model | [1][2] |

| α-SMA Levels | Reduced | Not specified | CCl4-induced liver fibrosis mouse model | [1][2] |

| TGF-β Levels | Reduced | Not specified | CCl4-induced liver fibrosis mouse model | [1][2] |

| Type I Collagen | Reduced | Not specified | CCl4-induced liver fibrosis mouse model | [1][2] |

Role of AIMP1-Derived Peptide in Hair Growth

AdP has been identified as a key signaling molecule in the communication between hair follicle stem cells (HFSCs) and dermal papilla cells (DPCs), which are crucial for hair follicle cycling and hair growth.

Activation of Dermal Papilla Cells via FGFR2 Signaling

The N-terminal fragment of AIMP1, often referred to as TN41 (amino acids 6-46), is secreted by HFSCs and acts on DPCs.[4][5] This peptide binds to Fibroblast Growth Factor Receptor 2 (FGFR2) on the surface of DPCs.[5] This interaction triggers the downstream activation of the Akt and ERK signaling pathways.[4][5] The activation of Akt and ERK leads to the accumulation of β-catenin, a key regulator of the Wnt signaling pathway, which is essential for hair follicle development and the anagen (growth) phase of the hair cycle.[4][5] The increased β-catenin signaling in DPCs enhances their activity, promoting hair shaft elongation.[4]

Figure 2. AdP-mediated activation of dermal papilla cells.

Quantitative Data on Hair Growth Promotion

| Parameter | Effect | Concentration | Model | Reference |

| Hair Shaft Elongation | ~30% increase | Not specified | Cultured human hair follicles | [4] |

| β-catenin Levels in DPCs | Increased | Dose- and time-dependent | In vitro human DPCs | [4] |

| Ki67-positive matrix keratinocytes | Increased | Not specified | TN41-treated human hair follicles | [4] |

Function of AIMP1-Derived Peptide in Wound Healing

AdP contributes to the complex process of wound healing by promoting fibroblast proliferation and collagen synthesis, essential steps in the formation of new tissue.

Stimulation of Fibroblast Activity and Collagen Production

The peptide derived from the amino acid region 6-46 of AIMP1 has been shown to stimulate fibroblast proliferation and collagen generation through the activation of the ERK pathway.[6] A newer variant of AdP, NeoPep S, has demonstrated the ability to promote fibroblast proliferation, migration, and differentiation by modulating TGF-β1 and TGF-β3.[7] This leads to accelerated re-epithelialization and collagen regeneration in wound beds.[7]

References

- 1. Frontiers | Aminoacyl transfer ribonucleic acid synthetase complex-interacting multifunctional protein 1 induces microglial activation and M1 polarization via the mitogen-activated protein kinase/nuclear factor-kappa B signaling pathway [frontiersin.org]

- 2. Aminoacyl-tRNA synthetase interacting multi-functional protein 1 attenuates liver fibrosis by inhibiting TGFβ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AIMP1/p43 downregulates TGF-beta signaling via stabilization of smurf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AIMP1-Derived Peptide Secreted from Hair Follicle Stem Cells Promotes Hair Growth by Activating Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. NeoPep S: A New Generation of AIMP1-derived Peptide (AdP) Effects on Wound Healing In Vivo | In Vivo [iv.iiarjournals.org]

- 7. NeoPep S: A New Generation of AIMP1-derived Peptide (AdP) Effects on Wound Healing In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to AIMP1-Derived Peptides: Discovery, Mechanism, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction: From tRNA Synthetase Complex to Extracellular Cytokine

Aminoacyl-tRNA Synthetase Complex Interacting Multifunctional Protein 1 (AIMP1), also known as p43, was initially identified as a structural scaffold protein within the multi-tRNA synthetase complex (MSC), a cellular machinery essential for protein synthesis.[1][2] While its intracellular role is to stabilize and enhance the efficiency of this complex, a significant body of research has unveiled its function as a secreted, extracellular signaling molecule.[1][2] Under conditions of cellular stress or apoptosis, AIMP1 is released from the cell where it functions as a potent cytokine, modulating a variety of biological processes including inflammation, angiogenesis, and wound healing.[2][3][4]

This discovery has paved the way for the identification of smaller, functional peptides derived from the full-length AIMP1 protein. These peptides often retain or enhance the specific biological activities of the parent protein while offering advantages for therapeutic development, such as improved stability, specificity, and reduced potential for off-target effects like inflammation.[1][5] This guide provides an in-depth overview of the discovery of these peptides, their mechanisms of action, and the experimental protocols used to characterize them.

Discovery and Origin of AIMP1-Derived Peptides

The functional domains of AIMP1 have been elucidated through systematic research, including deletion mapping studies.[1][6][7] These efforts have led to the identification of specific fragments with distinct biological activities.

A key finding was that Wnt signaling activation in Hair Follicle Stem Cells (HFSCs) induces the cleavage of AIMP1 by Matrix Metalloproteinase 1 (MMP1).[1][6][8] This cleavage results in the secretion of a truncated N-terminal fragment of AIMP1.[6][7] Further investigation pinpointed a 41-amino acid sequence, termed TN41 (amino acids 6-46), as the primary active region responsible for promoting hair growth without inducing the inflammatory responses associated with the full-length protein.[1][6][7][9]

In studies on wound healing, a 15-amino acid peptide named NeoPep S was developed, demonstrating significant efficacy in promoting re-epithelialization, collagen regeneration, and modulating the inflammatory response in skin wound repair.[5]

Signaling Pathways and Mechanisms of Action

AIMP1 and its derived peptides exert their effects by engaging specific cell surface receptors and activating downstream signaling cascades. The specific pathway activated is highly dependent on the target cell type.

Pro-Hair Growth Signaling in Dermal Papilla Cells

The AIMP1-derived peptide TN41 has been shown to be a critical mediator in the communication between Hair Follicle Stem Cells (HFSCs) and Dermal Papilla Cells (DPCs), which is essential for initiating the anagen (growth) phase of the hair cycle.[1][7] The secreted TN41 peptide binds to Fibroblast Growth Factor Receptor 2 (FGFR2) on DPCs.[6][7] This interaction triggers the activation of the MAPK/ERK and Akt signaling pathways, leading to the accumulation of β-catenin in the DPCs.[1][6] Elevated β-catenin subsequently upregulates the expression of key hair growth-promoting molecules such as LEF1, Ki67, and c-Myc, ultimately stimulating hair growth.[1][6]

Caption: AIMP1/TN41 signaling pathway promoting hair growth.

Pro-Inflammatory Signaling in Microglia

In contrast to the regenerative signaling of its fragments, full-length AIMP1 can act as a pro-inflammatory cytokine. It potently activates microglia, the resident immune cells of the central nervous system, polarizing them towards a pro-inflammatory M1 phenotype.[10][11] This process is mediated through the activation of the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] These upstream kinases trigger the phosphorylation and subsequent activation of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[10][11] Specifically, AIMP1 induces the phosphorylation of IKKα/β and IκB-α, leading to the nuclear translocation of the NF-κB p65 subunit.[10][11] Once in the nucleus, p65 promotes the transcription of M1-associated pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[10]

Caption: AIMP1-induced pro-inflammatory signaling in microglia.

Quantitative Data Summary

The biological effects of AIMP1 and its derived peptides are often dose-dependent. The following tables summarize key quantitative findings from various studies.

Table 1: Effect of AIMP1 on Microglial Cell Activation

| AIMP1 Concentration | Target Cell | Marker/Cytokine Measured | Result | Citation(s) |

|---|---|---|---|---|

| Up to 250 nM | BV-2 Microglia | IL-6, TNF-α Secretion | Dose-dependent increase | [10] |

| Up to 250 nM | BV-2 Microglia | IL-1β, IL-6, TNF-α mRNA | Dose-dependent increase | [10] |

| 250 nM | BV-2 Microglia | CD40, CD86 Expression | Upregulation | [10] |

| 250 nM | Primary Microglia | CD68 (M1 marker) | Increased expression | [11] |

| 250 nM | Primary Microglia | CD206 (M2 marker) | No change in expression |[11] |

Table 2: Activity of AIMP1-Derived Peptides on Dermal Papilla Cells (DPCs)

| Peptide | Target Cell | Outcome Measured | Result | Citation(s) |

|---|---|---|---|---|

| Full-length (FL) | Human DPCs | β-catenin Level | Increased | [1][6] |

| N192 | Human DPCs | β-catenin Level | Increased | [1] |

| TN41 | Human DPCs | β-catenin Level | Increased | [1][6] |

| C120 | Human DPCs | β-catenin Level | No change | [1] |

| TN41 | Mouse Dorsal Skin | LEF1, Ki67, c-Myc in DPCs | High expression | [1][6] |

| TN41 | Cultured Human HFs | Hair Shaft Elongation | Promoted |[1][6] |

Table 3: Inflammatory Profile of AIMP1 and Derived Peptides

| Peptide | Target Cell | Cytokine Measured | Result | Citation(s) |

|---|---|---|---|---|

| Full-length (FL) | RAW 264.7 Macrophages | TNF-α Secretion | Induced | [1] |

| N192 | RAW 264.7 Macrophages | TNF-α Secretion | Induced | [1] |

| TN41 | RAW 264.7 Macrophages | TNF-α Secretion | No induction | [1] |

| C120 | RAW 264.7 Macrophages | TNF-α Secretion | No induction | [1] |

| Full-length (FL) | DPCs | IL-6, IL-8, MCP-1, IP-10 | Induced secretion | [1] |

| TN41 | DPCs | IL-6, IL-8, MCP-1, IP-10 | No induction | [1] |

| NeoPep S (3 ppm) | Rat Wound Tissue | TNF-α, IL-6, IL-8, IL-1β, MCP-1 | Down-regulation |[5] |

Experimental Protocols

The characterization of AIMP1-derived peptides relies on a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Cell Culture and Treatment

-

Microglia: Primary microglial cells are isolated from the cerebral cortices of postnatal 3-5 day C57/BL6 mice. The BV-2 immortalized murine microglial cell line is also commonly used. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are pre-treated with MAPK or NF-κB inhibitors (e.g., JNK inhibitor SP600125, p38 inhibitor SB203580, NF-κB inhibitor CAPE) for 30-60 minutes before stimulation with recombinant AIMP1 (e.g., 250 nM) for specified durations (e.g., 24 hours for cytokine analysis).[10]

-

Dermal Papilla Cells (DPCs): Human DPCs are cultured in DMEM with 10% FBS. For assays, cells are treated with synthesized AIMP1 peptides (e.g., FL, TN41) to assess outcomes like β-catenin accumulation.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Plate Coating: 96-well plates are coated overnight at 4°C with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) diluted in coating buffer.

-

Washing & Blocking: Plates are washed three times with wash buffer (PBS with 0.05% Tween 20). Blocking buffer (e.g., PBS with 1% BSA) is added and incubated for 1-2 hours at room temperature.

-

Sample Incubation: After washing, cell culture supernatants and standard dilutions are added to the wells and incubated for 2 hours at room temperature.

-

Detection: Plates are washed, and a biotinylated detection antibody is added for 1 hour. Following another wash, Avidin-HRP is added.

-

Substrate & Reading: After a final wash, a substrate solution (e.g., TMB) is added. The reaction is stopped with stop solution (e.g., 2N H₂SO₄), and absorbance is read at 450 nm.[5][10]

Western Blotting

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies (e.g., anti-phospho-p38, anti-phospho-p65, anti-GAPDH).

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.[10]

Immunofluorescence and Confocal Microscopy

-

Cell Plating: Cells are grown on glass coverslips in a 24-well plate.

-

Treatment: Cells are treated with AIMP1 as required by the experiment.

-

Fixation & Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Blocking & Staining: Cells are blocked with BSA and then incubated with a primary antibody (e.g., anti-NF-κB p65) followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Nuclei are counterstained with DAPI.

-

Imaging: Coverslips are mounted on slides, and images are captured using a confocal laser-scanning microscope to observe protein localization (e.g., nuclear translocation of p65).[10]

Caption: Workflow for investigating AIMP1-induced microglial activation.

Conclusion and Therapeutic Outlook

The journey of AIMP1 from an intracellular scaffold protein to a source of potent, bioactive peptides highlights a promising area for drug development. The ability to isolate specific functional domains, such as the non-inflammatory, pro-hair growth peptide TN41, allows for the development of targeted therapies that avoid the pleiotropic and sometimes undesirable effects of the full-length cytokine.[1] AIMP1-derived peptides represent a new class of therapeutics for regenerative medicine, with potential applications in treating alopecia, accelerating wound healing, and potentially modulating immune responses.[1][5] Further research into the receptors, downstream signaling, and structure-activity relationships of these peptides will be critical for translating these discoveries into clinical applications.

References

- 1. AIMP1-Derived Peptide Secreted from Hair Follicle Stem Cells Promotes Hair Growth by Activating Dermal Papilla Cells [ijbs.com]

- 2. genecards.org [genecards.org]

- 3. AIMp1 Potentiates TH1 Polarization and Is Critical for Effective Antitumor and Antiviral Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The activity of aminoacyl-tRNA synthetase-interacting multi-functional protein 1 (AIMP1) on endothelial cells is mediated by the assembly of a cytoskeletal protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NeoPep S: A New Generation of AIMP1-derived Peptide (AdP) Effects on Wound Healing In Vivo | In Vivo [iv.iiarjournals.org]

- 6. biorxiv.org [biorxiv.org]

- 7. [PDF] AIMP1-derived peptide secreted from hair follicle stem cells activates dermal papilla cells to promote hair growth | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. AIMP1-Derived Peptide Secreted from Hair Follicle Stem Cells Promotes Hair Growth by Activating Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Aminoacyl transfer ribonucleic acid synthetase complex-interacting multifunctional protein 1 induces microglial activation and M1 polarization via the mitogen-activated protein kinase/nuclear factor-kappa B signaling pathway [frontiersin.org]

- 11. Aminoacyl transfer ribonucleic acid synthetase complex-interacting multifunctional protein 1 induces microglial activation and M1 polarization via the mitogen-activated protein kinase/nuclear factor-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the KRPpSQRHGSKY-NH2 Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway involving the synthetic peptide KRPpSQRHGSKY-NH2. As this peptide is a known phosphorylated substrate of Protein Kinase C (PKC), this document focuses on the activation and downstream signaling of the PKC pathway, utilizing the phosphorylation of the corresponding unphosphorylated peptide, this compound, as a model substrate.

Introduction to the Protein Kinase C (PKC) Signaling Pathway

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in transducing a wide array of cellular signals.[1][2] These enzymes are integral to the regulation of diverse cellular processes, including proliferation, differentiation, apoptosis, and gene expression. The PKC family is categorized into three main subfamilies based on their requirements for activation:

-

Conventional PKCs (cPKCs): (α, βI, βII, γ) require diacylglycerol (DAG) and Ca2+ for their activation.

-

Novel PKCs (nPKCs): (δ, ε, η, θ) are Ca2+-independent but still require DAG.

-

Atypical PKCs (aPKCs): (ζ, ι/λ) are independent of both Ca2+ and DAG for their activation.

The activation of conventional and novel PKC isoforms is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. IP3 triggers the release of intracellular Ca2+, which then recruits cPKCs to the plasma membrane. Here, both cPKCs and nPKCs bind to DAG, leading to a conformational change that relieves autoinhibition and activates the kinase domain. Once active, PKC phosphorylates a multitude of substrate proteins on serine or threonine residues within specific consensus sequences, thereby propagating the downstream signal.

The peptide this compound is a phosphorylated form of a PKC substrate.[3][4] The corresponding unphosphorylated peptide, this compound, serves as a substrate for PKC, and its phosphorylation is a direct measure of PKC activation.

The PKC Signaling Cascade

The activation of PKC and the subsequent phosphorylation of its substrates trigger a complex network of downstream signaling events. These events ultimately dictate the cellular response.

Caption: The Protein Kinase C (PKC) signaling pathway, from receptor activation to cellular response.

Quantitative Data

Table 1: Kinetic Constants for PKC Substrate Peptide MBP(4-14)

| Parameter | Value | Reference |

| Km | 7 µM | [5] |

| Vmax | ~2x that of H1 histone | [5] |

Table 2: Consensus Phosphorylation Motif for Conventional PKC Isoforms

| Position | Amino Acid Preference |

| -3 | Arg or Lys |

| -2 | Arg or Lys |

| 0 (Ser/Thr) | Phosphorylation Site |

| +1 | Hydrophobic |

| +2 | Arg or Lys |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the activation of the PKC signaling pathway using a synthetic peptide substrate like this compound.

In Vitro PKC Kinase Assay (Radioactive Method)

This protocol is adapted from standard procedures for measuring PKC activity using a synthetic peptide substrate and [γ-32P]ATP.

Objective: To quantify the phosphorylation of the synthetic peptide this compound by a purified PKC isoform.

Materials:

-

Purified active PKC isoform

-

Substrate peptide: this compound

-

Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT

-

Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

-

[γ-32P]ATP

-

ATP/Mg2+ Cocktail: 10 mM ATP, 75 mM MgCl2

-

P81 Phosphocellulose Paper

-

0.75% Phosphoric Acid

-

Scintillation Counter and Scintillation Fluid

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a single 50 µL reaction, combine:

-

10 µL of Substrate Cocktail (containing this compound in ADB)

-

10 µL of Lipid Activator

-

10 µL of purified PKC enzyme (25-100 ng) diluted in ADB

-

-

Initiate the reaction by adding 20 µL of the ATP/Mg2+ cocktail containing [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for 10-20 minutes.

-

Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Perform a final wash with acetone and allow the paper to dry.

-

Place the dry P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of PKC (pmol of phosphate transferred per minute per mg of enzyme).

Caption: Workflow for a radioactive in vitro PKC kinase assay.

In Vitro PKC Kinase Assay (ELISA-based Method)

This protocol describes a non-radioactive method for measuring PKC activity based on an enzyme-linked immunosorbent assay (ELISA).

Objective: To quantify the phosphorylation of this compound by a PKC isoform using a colorimetric ELISA.

Materials:

-

Purified active PKC isoform

-

PKC Substrate Microtiter Plate (pre-coated with this compound)

-

Kinase Assay Dilution Buffer

-

ATP solution

-

Phospho-specific substrate antibody (recognizes this compound)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution (e.g., 2 N H2SO4)

-

Microplate reader

Procedure:

-

Add diluted PKC enzyme samples and controls to the wells of the PKC substrate microtiter plate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Wash the wells with wash buffer to remove the kinase, ATP, and other reaction components.

-

Add the phospho-specific primary antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the wells and add the HRP-conjugated secondary antibody. Incubate at room temperature for 30 minutes.

-

Wash the wells and add the TMB substrate. A blue color will develop in proportion to the amount of phosphorylated substrate.

-

Stop the reaction by adding the Stop Solution. The color will change to yellow.

-

Measure the absorbance at 450 nm using a microplate reader.

-

The absorbance is directly proportional to the PKC activity in the sample.

Caption: Workflow for an ELISA-based in vitro PKC kinase assay.

Conclusion

The study of the this compound signaling pathway is intrinsically linked to the investigation of Protein Kinase C activation and function. By utilizing the unphosphorylated peptide this compound as a substrate in robust in vitro kinase assays, researchers can quantitatively assess PKC activity. This technical guide provides the foundational knowledge, representative data, and detailed experimental protocols necessary for scientists and drug development professionals to explore the intricacies of PKC signaling and to screen for potential modulators of this critical pathway. Further research to determine the specific kinetic parameters of this compound with individual PKC isoforms will provide a more detailed understanding of its role as a PKC substrate.

References

- 1. Phospho-(Ser) PKC Substrate Antibody | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. innopep.com [innopep.com]

- 5. Regulation of Protein Kinase C function by phosphorylation on conserved and non-conserved sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of AIMP1-Derived Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacyl-tRNA synthetase-interacting multifunctional protein 1 (AIMP1), also known as p43, is a protein primarily recognized for its role within the multi-tRNA synthetase complex, essential for protein synthesis. However, emerging evidence has revealed that AIMP1 and its derived peptides are secreted from cells and exhibit a range of extracellular signaling functions, positioning them as novel therapeutic agents for various conditions, including hair loss and wound healing. These peptides exert their effects by interacting with specific cellular targets and activating downstream signaling cascades. This technical guide provides an in-depth overview of the known cellular targets of AIMP1-derived peptides, the signaling pathways they modulate, quantitative data on their efficacy, and detailed experimental protocols for their study.

Cellular Targets and Biological Effects

The primary cellular targets of AIMP1-derived peptides identified to date include dermal papilla cells (DPCs), fibroblasts, mesenchymal stem cells (MSCs), and macrophages. The specific biological effects are largely dependent on the cell type and the specific AIMP1-derived peptide.

Dermal Papilla Cells (DPCs) and Hair Follicle Stem Cells (HFSCs)

In the context of hair growth, the AIMP1-derived peptide TN41 (comprising amino acids 6-46 of AIMP1) has been shown to be a key signaling molecule. Secreted by hair follicle stem cells (HFSCs), TN41 primarily targets DPCs to promote the anagen (growth) phase of the hair cycle.[1][2]

-

Mechanism of Action: TN41 acts as a ligand for Fibroblast Growth Factor Receptor 2 (FGFR2) on the surface of DPCs.[3][4] This interaction triggers the activation of the PI3K/Akt and MAPK/ERK signaling pathways, leading to the phosphorylation and activation of Akt and ERK.[1] A key downstream event is the accumulation of β-catenin, a critical regulator of hair follicle development and growth.[1] This signaling cascade ultimately results in the increased expression of hair growth-promoting factors.

Fibroblasts and Mesenchymal Stem Cells (MSCs)

AIMP1-derived peptides, including TN41 and NeoPep S , have demonstrated significant effects on fibroblasts and MSCs, primarily in the context of wound healing and tissue regeneration.

-

Mechanism of Action: Similar to their action on DPCs, AIMP1-derived peptides stimulate fibroblast and MSC proliferation through the activation of the FGFR2-mediated Akt and ERK pathways.[4] This leads to increased collagen synthesis and deposition, which is crucial for wound repair and maintaining the structural integrity of the skin.[5][6][7]

Macrophages and Inflammatory Regulation

The AIMP1-derived peptide NeoPep S has been shown to modulate the inflammatory response, a critical process in wound healing.

-

Mechanism of Action: In inflammatory conditions, NeoPep S acts on macrophages to down-regulate the production of pro-inflammatory cytokines. This includes a reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-1β (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1).[5][8] This anti-inflammatory activity helps to create a more favorable environment for tissue repair and regeneration.

Quantitative Data

The following tables summarize the available quantitative data on the effects of AIMP1-derived peptides.

Table 1: Efficacy of NeoPep S in Wound Healing

| Parameter | Treatment Group | Day 3 | Day 7 | Day 10 | Source |

| Wound Closure (%) | Control | 32.12% | 74.67% | - | [8] |

| NeoPep S (1 ppm) | 51.25% | 83.61% | - | [8] | |

| NeoPep S (3 ppm) | 57.03% | 87.80% | - | [8] | |

| Re-epithelialization Thickness (µm) | Control | - | 61.80 ± 3.92 | - | [5] |

| NeoPep S (1 ppm) | - | 73.01 ± 3.59 | - | [5] | |

| NeoPep S (3 ppm) | - | 80.5 ± 5.33 | - | [5] | |

| Collagen Density (Arbitrary Units) | Control | - | - | Lower | [5] |

| NeoPep S (1 ppm & 3 ppm) | - | - | Higher | [5] |

Table 2: Effect of TN41 on Hair Growth

| Parameter | Treatment | Result | Source |

| Human Hair Shaft Elongation | TN41 | ~30% greater elongation than control after 6 days | [1] |

| β-catenin Accumulation in DPCs | TN41 | Dose- and time-dependent increase | [1] |

| Akt and ERK Phosphorylation in DPCs | TN41 | Time-dependent increase | [1] |

Table 3: Anti-inflammatory Effects of NeoPep S on Macrophages (RAW 264.7 cells)

| Cytokine | Treatment Concentration of NeoPep S (µg/mL) | Result | Source |

| TNF-α | 0.5, 5, 50 | Dose-dependent reduction in LPS-induced production | [8] |

| IL-6 | Not specified | Down-regulation of LPS-induced production | [5][8] |

| IL-1β | Not specified | Down-regulation of LPS-induced production | [5][8] |

| MCP-1 | Not specified | Down-regulation of LPS-induced production | [8] |

| Nitric Oxide (NO) | 0.5, 5, 50 | Meaningful declines in LPS-induced production (72.79% to 87.56%) | [8] |

Note: Specific IC50 values for cytokine inhibition are not explicitly stated in the reviewed literature.

Signaling Pathways and Experimental Workflows

AIMP1-Derived Peptide Signaling in Dermal Papilla Cells

The following diagram illustrates the signaling cascade initiated by the AIMP1-derived peptide TN41 in dermal papilla cells, leading to the promotion of hair growth.

Caption: Signaling pathway of AIMP1-derived peptide in dermal papilla cells.

General Experimental Workflow for Assessing AIMP1-Derived Peptide Activity

This diagram outlines a typical experimental workflow to investigate the biological effects of an AIMP1-derived peptide on a target cell line.

Caption: Experimental workflow for AIMP1-derived peptide activity assessment.

Experimental Protocols

Western Blot for Akt, ERK, and β-catenin Levels

Objective: To determine the effect of AIMP1-derived peptides on the activation of Akt and ERK (via phosphorylation) and the accumulation of β-catenin in target cells (e.g., DPCs).

Materials:

-

Target cells (e.g., human DPCs)

-

Cell culture medium and supplements

-

AIMP1-derived peptide (e.g., TN41)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-catenin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed DPCs in appropriate culture plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment. Treat the cells with various concentrations of the AIMP1-derived peptide for different time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (GAPDH).

ELISA for Cytokine Quantification

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted by macrophages in response to an inflammatory stimulus and treatment with an AIMP1-derived peptide.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

AIMP1-derived peptide (e.g., NeoPep S)

-

Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of the AIMP1-derived peptide for a specified time (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce cytokine production.

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding the collected supernatants and standards to the antibody-coated microplate.

-

Incubating and washing the plate.

-

Adding a detection antibody.

-

Incubating and washing the plate.

-

Adding a substrate solution and stopping the reaction.

-

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Cell Proliferation Assay (WST-1)

Objective: To assess the effect of AIMP1-derived peptides on the proliferation of target cells (e.g., DPCs, fibroblasts).

Materials:

-

Target cells

-

Cell culture medium and supplements

-

AIMP1-derived peptide

-

WST-1 reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the AIMP1-derived peptide. Include a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

WST-1 Assay:

-

Add WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Measurement: Measure the absorbance at the specified wavelength (typically 450 nm) using a microplate reader.

-

Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of cell proliferation relative to the control.

Conclusion

AIMP1-derived peptides represent a promising class of bioactive molecules with therapeutic potential in regenerative medicine, particularly for hair growth and wound healing. Their mechanism of action involves targeting specific cell types, such as dermal papilla cells, fibroblasts, and macrophages, and modulating key signaling pathways like the FGFR2-Akt/ERK axis and inflammatory cytokine production. While the existing data strongly supports their efficacy, further research is needed to fully elucidate their pharmacokinetic and pharmacodynamic properties, including more precise quantitative data on receptor binding affinities and dose-response relationships. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular and molecular mechanisms of AIMP1-derived peptides and to advance their development as novel therapeutic agents.

References

- 1. ijbs.com [ijbs.com]

- 2. AIMP1-Derived Peptide Secreted from Hair Follicle Stem Cells Promotes Hair Growth by Activating Dermal Papilla Cells. [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of collagen-derived bioactive peptides and natural antioxidant compounds on proliferation and matrix protein synthesis by cultured normal human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NeoPep S: A New Generation of AIMP1-derived Peptide (AdP) Effects on Wound Healing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

AIMP1 Protein and its Derived Peptides: A Technical Guide for Researchers

Introduction

Aminoacyl-tRNA synthetase-interacting multifunctional protein 1 (AIMP1), also known as p43, is a fascinating protein that extends its function beyond its canonical role in protein synthesis. As a non-catalytic component of the multi-aminoacyl-tRNA synthetase (MSC) complex, it is essential for the structural integrity and function of this critical cellular machinery. However, AIMP1 also exhibits significant "moonlighting" capabilities as a secreted cytokine, playing pivotal roles in a diverse range of biological processes including immune regulation, angiogenesis, wound healing, and cancer progression.

This technical guide provides an in-depth overview of AIMP1 and its derived peptides for researchers, scientists, and drug development professionals. It covers the core biology of AIMP1, its signaling pathways, quantitative data from key studies, and detailed experimental protocols.

AIMP1 Protein: Structure and Function

AIMP1 is a 312-amino acid protein that is a core scaffold of the MSC. It possesses a coiled-coil domain at its N-terminus, which is crucial for its interactions within the complex, and a C-terminal domain.[1] A key feature of AIMP1 is its ability to be cleaved, releasing the C-terminal fragment (amino acids 146-312) as the cytokine Endothelial Monocyte-Activating Polypeptide II (EMAP II).[1] This cleavage event allows AIMP1 to transition from an intracellular structural protein to a potent extracellular signaling molecule.

The N-terminal region of AIMP1 has also been found to harbor biological activity. Peptides derived from this region, such as the fragment spanning amino acids 6-46, have been shown to promote fibroblast proliferation and are under investigation for therapeutic applications in wound healing and hair growth.[2][3]

Signaling Pathways of AIMP1 and its Peptides

AIMP1 and its derivatives modulate a variety of signaling pathways, often with cell-type and context-dependent outcomes.

Immune Regulation

Secreted AIMP1 is a potent modulator of the immune system. It promotes the maturation of dendritic cells (DCs) and skews the immune response towards a T helper 1 (Th1) phenotype, which is critical for anti-tumor and anti-viral immunity.[4][5] This is achieved, in part, through the upregulation of IL-12 production by DCs.[4][5] In AIMP1-deficient dendritic cells, the secretion of the Th1-polarizing cytokine IL-12p70 is dramatically impaired following stimulation.[5]

dot

TGF-β Signaling

AIMP1 can negatively regulate the Transforming Growth Factor-beta (TGF-β) signaling pathway. It achieves this by binding to and stabilizing Smurf2, an E3 ubiquitin ligase. This interaction prevents the Smad7-mediated degradation of Smurf2, leading to the suppression of TGF-β target gene expression.[6][7] An N-terminal peptide of AIMP1 (amino acids 6-46) has been shown to attenuate liver fibrosis by inhibiting TGF-β signaling through the activation of the ERK pathway, which in turn inhibits the nuclear translocation of SMAD proteins.[8]

dot

Hair Growth and Wound Healing

The N-terminal fragment of AIMP1, specifically the 41-amino acid peptide TN41 (aa 6-46), has been identified as a key player in promoting hair growth. It is secreted by hair follicle stem cells and activates dermal papilla cells via the FGF receptor 2 (FGFR2). This interaction triggers downstream signaling cascades, including the Akt and ERK pathways, leading to an increase in β-catenin and enhanced dermal papilla cell activation.[2][3][9][10][11] Similarly, AIMP1-derived peptides, such as NeoPep S, have demonstrated significant efficacy in accelerating wound healing by promoting fibroblast proliferation and collagen regeneration, while also down-regulating pro-inflammatory cytokines.[1][12]

dot

Quantitative Data on AIMP1 and Derived Peptides

The following tables summarize key quantitative findings from research on AIMP1 and its derived peptides.

Table 1: In Vivo Efficacy of NeoPep S (AIMP1-Derived Peptide) in Wound Healing

| Time Point | Treatment Group | Remaining Wound Size (%) |

| Day 3 | Control | 67.88% |

| NeoPep S (1 ppm) | 48.75% | |

| NeoPep S (3 ppm) | 42.97% | |

| Day 7 | Control | 25.33% |

| NeoPep S (1 ppm) | 16.39% | |

| NeoPep S (3 ppm) | 12.20% | |

| Day 10 | Control | 10.56% |

| NeoPep S (1 ppm) | 3.62% | |

| NeoPep S (3 ppm) | 2.76% |

Data from a study on wound repair in rat models.[1]

Table 2: Effect of NeoPep S on Inflammatory Cytokine Levels in Wound Tissue

| Cytokine | Treatment Group (Day 7) | Concentration (pg/mg) |

| IL-1β | Control | 41.50 ± 5.78 |

| NeoPep S (1 ppm) | 26.01 ± 2.82 | |

| NeoPep S (3 ppm) | 21.05 ± 1.94 |

Cytokine levels were quantified by ELISA from wound tissue lysates.[1]

Table 3: Effect of AIMP1 Peptide (TN41) on Human Hair Follicle Elongation

| Treatment | Effect |

| TN41 | ~30% greater elongation than untreated controls after 6 days in culture. |

Data from an ex vivo hair shaft elongation assay using cultured human hair follicles.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in AIMP1 research.

Western Blotting for AIMP1 Detection

This protocol outlines the detection of AIMP1 in cell lysates.

-

1. Sample Preparation:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (1X PBS, 1% NP40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

-

Sonicate the lysate briefly to shear DNA and reduce viscosity.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

2. SDS-PAGE and Protein Transfer:

-

Mix 20-30 µg of protein lysate with SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis at 170V until the dye front reaches the bottom.

-

Transfer proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour in a standard transfer buffer.

-

-

3. Antibody Incubation and Detection:

-

Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (10 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against AIMP1 (e.g., Rabbit Polyclonal, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[13]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP, diluted 1:10000 in blocking buffer) for 1 hour at room temperature.[13]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

References

- 1. NeoPep S: A New Generation of AIMP1-derived Peptide (AdP) Effects on Wound Healing In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. AIMP1-Derived Peptide Secreted from Hair Follicle Stem Cells Promotes Hair Growth by Activating Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AIMP1/p43 protein induces the maturation of bone marrow-derived dendritic cells with T helper type 1-polarizing ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AIMp1 Potentiates TH1 Polarization and Is Critical for Effective Antitumor and Antiviral Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AIMP1/p43 downregulates TGF-beta signaling via stabilization of smurf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Aminoacyl-tRNA synthetase interacting multi-functional protein 1 attenuates liver fibrosis by inhibiting TGFβ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] AIMP1-derived peptide secreted from hair follicle stem cells activates dermal papilla cells to promote hair growth | Semantic Scholar [semanticscholar.org]

- 11. AIMP1-Derived Peptide Secreted from Hair Follicle Stem Cells Promotes Hair Growth by Activating Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. epigentek.com [epigentek.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of KRPpSQRHGSKY-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of protein phosphorylation is therefore paramount to understanding fundamental biology and disease pathogenesis. Synthetic phosphopeptides are invaluable tools in this field, serving as substrates for kinases and phosphatases, as antigens for the generation of phospho-specific antibodies, and as standards in mass spectrometry-based phosphoproteomics.

This document provides a detailed protocol for the chemical synthesis of the phosphopeptide KRPpSQRHGSKY-NH2, where 'pS' represents phosphoserine. The synthesis is based on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The protocol outlines the manual synthesis procedure, including resin preparation, amino acid coupling, Fmoc deprotection, and the final cleavage and purification steps.

Materials and Reagents

A comprehensive list of necessary reagents and their recommended specifications are provided in the table below.

| Reagent | Grade | Supplier (Example) |

| Rink Amide AM Resin | 100-200 mesh | Novabiochem |

| Fmoc-L-Lys(Boc)-OH | Peptide Synthesis | Sigma-Aldrich |

| Fmoc-L-Arg(Pbf)-OH | Peptide Synthesis | Sigma-Aldrich |

| Fmoc-L-Pro-OH | Peptide Synthesis | Sigma-Aldrich |

| Fmoc-Ser(PO(OBzl)OH)-OH | Peptide Synthesis | Novabiochem |

| Fmoc-L-Gln(Trt)-OH | Peptide Synthesis | Sigma-Aldrich |

| Fmoc-L-His(Trt)-OH | Peptide Synthesis | Sigma-Aldrich |

| Fmoc-Gly-OH | Peptide Synthesis | Sigma-Aldrich |

| Fmoc-L-Ser(tBu)-OH | Peptide Synthesis | Sigma-Aldrich |

| Fmoc-L-Tyr(tBu)-OH | Peptide Synthesis | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Piperidine | ACS Grade | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Sigma-Aldrich |

| HBTU (HATU or PyBOP can be substituted) | Peptide Synthesis | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich |

| 1,2-Ethanedithiol (EDT) | 98% | Sigma-Aldrich |

| Diethyl ether | ACS Grade | Fisher Scientific |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |

Experimental Protocols

Resin Preparation and Swelling

-

Place the Rink Amide AM resin in a reaction vessel.

-

Wash the resin with DMF (3 x 10 mL/g resin).

-

Swell the resin in DMF for at least 30 minutes before the first Fmoc deprotection.

Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the resin for 5 minutes.

-

Drain the piperidine solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove all traces of piperidine.

Amino Acid Coupling

The general coupling protocol is described below. Specific considerations for the phosphoserine residue are noted.

-

In a separate vial, dissolve the Fmoc-amino acid (4 eq) and HBTU (3.95 eq) in DMF.

-

Add DIPEA (8 eq) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours.

-

To monitor the completion of the coupling reaction, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Once the coupling is complete (negative Kaiser test, yellow beads), drain the coupling solution and wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

Special Considerations for Fmoc-Ser(PO(OBzl)OH)-OH:

-

Due to the partially protected phosphate group, the coupling of Fmoc-Ser(PO(OBzl)OH)-OH and the subsequent amino acid can be sluggish.

-

It is recommended to use uronium-based coupling reagents like HBTU or HATU.

-

An increased excess of DIPEA (up to 3-fold) can be beneficial for the coupling of the phosphoserine building block.

-

To avoid potential β-elimination, it is advisable to avoid high temperatures and prolonged reaction times during the coupling and subsequent deprotection steps.[1]

Peptide Chain Elongation

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the this compound sequence, starting from the C-terminal Tyrosine and proceeding to the N-terminal Lysine.

Final Fmoc Deprotection

After coupling the final amino acid (Lysine), perform a final Fmoc deprotection as described in Step 2.

Peptide Cleavage and Deprotection

-

Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. For peptides containing Arginine and Histidine, the addition of 1,2-Ethanedithiol (EDT) to the cocktail is recommended to scavenge cations formed from the Pbf and Trt protecting groups.

-

Add the cleavage cocktail to the resin (10 mL/g of resin).

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10-fold volume excess).

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Peptide Purification and Characterization

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the desired peptide.

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected monoisotopic mass of this compound is approximately 1598.7 Da.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.

| Parameter | Value |

| Resin Substitution | 0.4 - 0.8 mmol/g |

| Amino Acid Excess | 4 equivalents |

| Coupling Reagent Excess (HBTU) | 3.95 equivalents |

| Base Excess (DIPEA) | 8 equivalents |

| Deprotection Solution | 20% Piperidine in DMF |

| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O (+/- EDT) |

| Cleavage Time | 2 - 3 hours |

| Expected Purity (Crude) | > 70% |

| Expected Purity (Purified) | > 95% |

Visualizations

Experimental Workflow

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Illustrative Signaling Pathway Involvement

Phosphorylated peptides like this compound often act as recognition motifs for protein domains, such as 14-3-3 proteins, which are key regulators in various signaling pathways. The following diagram illustrates a generic kinase cascade leading to the phosphorylation of a substrate protein, creating a binding site for a 14-3-3 protein.

Caption: A generic kinase cascade leading to substrate phosphorylation and 14-3-3 protein binding.

Conclusion

The protocol described herein provides a robust method for the synthesis of the phosphopeptide this compound. Careful execution of these steps, particularly the handling of the phosphoserine building block, will enable researchers to obtain high-purity phosphopeptides for their studies. The successful synthesis and purification of such peptides are crucial for advancing our understanding of cellular signaling and for the development of novel therapeutic agents.

References

AIMP1-Derived Peptide (AdP) for Wound Healing Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacyl-tRNA synthetase-interacting multifunctional protein 1 (AIMP1), a protein involved in various biological processes, has emerged as a significant factor in tissue regeneration. Peptides derived from AIMP1, collectively known as AIMP1-Derived Peptides (AdP), have demonstrated considerable potential in promoting wound healing. These peptides modulate the complex wound healing process, which encompasses inflammation, cell proliferation, and tissue remodeling. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of AdP in wound healing.

A specific variant, NeoPep S, a 15-amino acid peptide derived from AIMP1, has shown notable efficacy in accelerating wound closure, promoting re-epithelialization and collagen synthesis.[1][2] AdP's mechanism of action involves the stimulation of fibroblast proliferation and migration, key processes in the formation of new tissue.[1] This is achieved, in part, through the activation of the ERK signaling pathway.[1][3] Furthermore, AdP exhibits immunomodulatory effects by down-regulating pro-inflammatory cytokines such as TNF-α, IL-6, IL-8, and IL-1β, while modulating TGF-β1 and TGF-β3 to support tissue regeneration.[1][2]

Mechanism of Action: Signaling Pathway

The pro-healing effects of AIMP1-derived peptides are mediated through a signaling cascade that ultimately promotes cell proliferation, migration, and matrix deposition. Upon administration, AdP interacts with cell surface receptors, such as Fibroblast Growth Factor Receptor 2 (FGFR2), initiating downstream signaling.[4] This leads to the activation of key intracellular pathways, including the ERK and Akt pathways, which are crucial for fibroblast proliferation and collagen synthesis.[4]

Caption: AdP signaling pathway in fibroblasts.

Quantitative Data Summary

The following table summarizes the quantitative data from in vivo wound healing studies using the AIMP1-derived peptide, NeoPep S.

| Parameter | Control Group | NeoPep S (1 ppm) | NeoPep S (3 ppm) | Citation |

| Wound Closure (%) | [1][2] | |||

| Day 3 | ~20% | ~30% | ~40% | [2] |

| Day 7 | ~50% | ~70% | ~85% | [2] |

| Day 10 | ~80% | ~95% | ~100% | [2] |

| Re-epithelialization Thickness (µm) on Day 10 | ~100 | ~150 | ~250 | [2] |

| Collagen Density (%) on Day 10 | ~40% | ~60% | ~80% | [2] |

| Inflammatory Cytokine Levels (relative to control) | [1][2] | |||

| TNF-α | 100% | Reduced | Significantly Reduced | [1][2] |

| IL-6 | 100% | Reduced | Significantly Reduced | [1][2] |

| IL-8 | 100% | Reduced | Significantly Reduced | [1][2] |

| IL-1β | 100% | Reduced | Significantly Reduced | [1][2] |

| MCP-1 | 100% | Reduced | Significantly Reduced | [1][2] |

Experimental Protocols

In Vitro Wound Healing (Scratch) Assay

This protocol is designed to assess the effect of AdP on fibroblast migration.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

AIMP1-Derived Peptide (AdP)

-

6-well culture plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed HDFs in 6-well plates at a density that will form a confluent monolayer within 24 hours.

-

Monolayer Formation: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Creating the Scratch: Once a confluent monolayer is formed, create a "scratch" in the center of the well using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Replace the medium with low-serum (0.5-1% FBS) DMEM containing different concentrations of AdP (e.g., 1, 10, 100 ng/mL). A control group with no AdP should be included.

-

Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the bottom of the plate for consistent imaging). This is the 0-hour time point.

-

Incubation and Imaging: Incubate the plates and capture images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).

-

Analysis: Measure the width of the scratch at each time point for all treatment groups. The rate of wound closure can be calculated as a percentage of the initial scratch area.

In Vivo Excisional Wound Healing Model (Rat)

This protocol describes the creation and treatment of full-thickness excisional wounds in a rat model to evaluate the in vivo efficacy of AdP.

Materials:

-

Sprague Dawley rats (8-10 weeks old)

-

Anesthetic (e.g., Isoflurane)

-

Electric shaver

-

Antiseptic solution (e.g., 70% ethanol, Betadine)

-

8mm biopsy punch

-

Sterile surgical instruments

-

AdP formulation (e.g., hydrogel, cream) at desired concentrations (e.g., 1 ppm, 3 ppm)

-

Dressing materials (e.g., Tegaderm)

-

Digital camera

Procedure:

-

Animal Preparation: Anesthetize the rat and shave the dorsal area.

-

Wound Creation: Disinfect the shaved area with antiseptic solution. Create two full-thickness excisional wounds on the dorsum of each rat using an 8mm biopsy punch.

-

Treatment Application: Topically apply the AdP formulation to the wounds. A control group receiving the vehicle alone should be included.[1]

-

Dressing: Cover the wounds with a sterile dressing.

-

Post-operative Care and Monitoring: House the animals individually and monitor for any signs of infection or distress.

-

Wound Closure Measurement: On days 0, 3, 7, 10, and 14 post-wounding, remove the dressing and photograph the wounds. The wound area can be measured using image analysis software.

-

Tissue Collection: At the end of the experiment, euthanize the animals and harvest the wound tissue for histological analysis (e.g., H&E staining for re-epithelialization, Masson's trichrome staining for collagen deposition) and molecular analysis (e.g., ELISA or qPCR for cytokine levels).

Caption: Experimental workflow for AdP wound healing studies.

References

- 1. NeoPep S: A New Generation of AIMP1-derived Peptide (AdP) Effects on Wound Healing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NeoPep S: A New Generation of AIMP1-derived Peptide (AdP) Effects on Wound Healing In Vivo | In Vivo [iv.iiarjournals.org]

- 4. biorxiv.org [biorxiv.org]

Application Notes and Protocols for KRPpSQRHGSKY-NH2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic phosphopeptide, KRPpSQRHGSKY-NH2, is a valuable tool for investigating cellular signaling pathways regulated by 14-3-3 proteins. This peptide contains a phosphorylated serine residue within a consensus motif recognized by 14-3-3 proteins, making it an effective competitive inhibitor of 14-3-3 protein-protein interactions. By binding to the phosphopeptide-binding groove of 14-3-3 proteins, this compound can displace endogenous phosphoproteins, thereby modulating downstream signaling events. These application notes provide detailed protocols for utilizing this peptide in cell culture to study its effects on cell viability and the nuclear translocation of the transcription factor FOXO3a, a key downstream effector of 14-3-3 regulation.

Mechanism of Action: Inhibition of 14-3-3 Protein-Protein Interactions